molecular formula C16H27NO2 B6897483 (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone

(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone

Cat. No.: B6897483
M. Wt: 265.39 g/mol
InChI Key: TVZAYSUTOPDTCI-UHFFFAOYSA-N
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Description

(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is a complex organic compound with a unique structure that combines elements of quinoline and oxane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and oxane compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures, such as quinine and quinidine.

    Oxane derivatives: Compounds with similar oxane structures, such as tetrahydropyran and dioxane.

Uniqueness

(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone is unique due to its combination of quinoline and oxane structures. This dual functionality allows it to exhibit properties and activities that are distinct from other compounds with only one of these structures. Its unique structure also enables it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-(oxan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-12-8-9-17(15-7-3-2-6-14(12)15)16(18)13-5-4-10-19-11-13/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAYSUTOPDTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2C1CCCC2)C(=O)C3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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